Product packaging for 5-chloro-2,4-difluoropyridine(Cat. No.:CAS No. 1807257-52-8)

5-chloro-2,4-difluoropyridine

Cat. No.: B6589650
CAS No.: 1807257-52-8
M. Wt: 149.5
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Description

5-Chloro-2,4-difluoropyridine (CAS 1807257-52-8) is a high-value, polyhalogenated pyridine derivative that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery research. Its structure features a pyridine ring substituted with two fluorine atoms and one chlorine atom, creating a strategic platform for regioselective functionalization. The strong electron-withdrawing effect of the halogen atoms significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions . This predictable reactivity allows researchers to use this compound as a precise scaffold for the controlled, stepwise construction of complex molecular architectures that would otherwise be difficult to access . The primary research applications of this compound are found in medicinal chemistry and agrochemical development. The pyridine scaffold is a privileged structure in drug design, and the introduction of fluorine atoms is a established strategy for fine-tuning a molecule's electronic properties, metabolic stability, and bioavailability . Consequently, this compound is a critical precursor in the synthesis of potential pharmaceutical candidates, including those investigated for oncology and infectious diseases . Furthermore, its utility extends to the preparation of advanced materials, such as novel polymers and liquid crystals, where its fluorine content can impart enhanced thermal stability and unique electronic characteristics . This product is intended for research purposes as a chemical building block and is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1807257-52-8

Molecular Formula

C5H2ClF2N

Molecular Weight

149.5

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of 5 Chloro 2,4 Difluoropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution on 5-chloro-2,4-difluoropyridine proceeds through the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of a halide ion restores the aromaticity of the ring. The most facile reactions involve the displacement of one of the fluorine atoms, as they are located at the electronically activated C2 and C4 positions.

The displacement of halogens from the this compound ring is highly regioselective. Nucleophiles preferentially attack the C4 and C2 positions due to the ability of the ring nitrogen to stabilize the negative charge in the corresponding Meisenheimer intermediates. Studies on analogous compounds, such as pentafluoropyridine, show that under mild conditions, nucleophilic attack occurs almost exclusively at the C4 position. Harsher reaction conditions may be required to achieve substitution at the C2 position. The C-Cl bond at the C5 position is significantly less reactive towards nucleophilic substitution.

Amination of this compound with various nitrogen-centered nucleophiles (such as ammonia (B1221849), primary amines, and secondary amines) is expected to proceed with high regioselectivity. The reaction likely yields the corresponding 4-aminopyridine (B3432731) derivative as the major product through the displacement of the C4-fluorine atom. This is consistent with observations in related systems like 2,4-dichloropyrimidines, where substitution with amines preferentially occurs at the C4 position. nih.govresearchgate.netstackexchange.com

NucleophilePredicted Major ProductPosition of Substitution
Ammonia (NH₃)4-Amino-5-chloro-2-fluoropyridineC4
Ethylamine (CH₃CH₂NH₂)5-Chloro-4-(ethylamino)-2-fluoropyridineC4
Piperidine (C₅H₁₀NH)5-Chloro-2-fluoro-4-(piperidin-1-yl)pyridineC4

Direct substitution of a halogen with a carboxyl group via SNAr is not a typical transformation. Instead, carboxylation of the this compound ring is more plausibly achieved through a metalation-carboxylation sequence. researchgate.net This involves the deprotonation of the ring with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an organolithium intermediate. The most acidic proton on the ring is at the C3 position, flanked by two strongly electron-withdrawing fluorine atoms. Subsequent reaction of this intermediate with carbon dioxide (CO₂), followed by an acidic workup, would be expected to yield this compound-3-carboxylic acid. researchgate.net

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can act as carbon nucleophiles in SNAr reactions with this compound. researchgate.net The reaction would involve the attack of the carbanionic portion of the organometallic reagent on the electron-deficient pyridine (B92270) ring, leading to the formation of a new carbon-carbon bond. Consistent with the established reactivity pattern, this attack would preferentially occur at the C4 position, displacing the fluoride (B91410) ion and resulting in a 4-alkyl- or 4-aryl-5-chloro-2-fluoropyridine.

The regioselectivity of nucleophilic attack on this compound is governed by the electronic properties of the substituted pyridine ring. The hierarchy of reactivity (C4 > C2 >> C5) is a direct consequence of the ability of the ring nitrogen to stabilize the anionic charge of the Meisenheimer complex formed during the reaction.

Attack at C4 (para-attack): When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization, making the C4 position the most favorable site for attack. stackexchange.comrsc.org

Attack at C2 (ortho-attack): Attack at the C2 position also allows for resonance stabilization of the negative charge by the ring nitrogen. However, this position is generally considered slightly less reactive than C4 in many pyridine systems. stackexchange.com

Attack at C5 (meta-attack): If a nucleophile were to attack the C5 position, the resulting negative charge in the Meisenheimer intermediate could not be delocalized onto the ring nitrogen. The lack of this crucial stabilization pathway renders the C5 position largely unreactive towards nucleophilic aromatic substitution.

Both steric and electronic factors play a crucial role in determining the reaction pathways for nucleophilic substitution on this compound.

Electronic Effects: The primary driving force for the reaction is electronic. The pyridine nitrogen atom acts as a potent electron-withdrawing group, polarizing the ring system and making the ortho (C2) and para (C4) positions highly electrophilic. The inductive electron-withdrawing effects of the two fluorine atoms and the chlorine atom further enhance the ring's electrophilicity, making it highly susceptible to nucleophilic attack. The superior stabilization of the Meisenheimer intermediate upon attack at C2 or C4 is the key electronic factor dictating the regioselectivity.

Steric Effects: Steric hindrance can also influence the regioselectivity, particularly when comparing the C2 and C4 positions. The C2 position is adjacent to the ring nitrogen, which can create steric repulsion with approaching nucleophiles. In contrast, the C4 position is less sterically encumbered. Consequently, bulky nucleophiles are expected to show an even higher preference for attack at the C4 position over the C2 position. In studies of related polychlorinated pyrimidines, steric influences have been shown to affect the product ratios in amination reactions. beilstein-journals.org

Following a comprehensive search for scientific literature pertaining to the specific reactivity and reaction mechanisms of this compound (CAS No. 1807257-52-8), it has been determined that detailed, publicly available research findings are insufficient to construct the requested article according to the specified outline.

The search did not yield specific studies or data concerning the following topics for this compound:

The influence of protecting groups on the site of attack.

Examples of electrophilic aromatic substitution reactions.

Specific instances of metalation reactions and subsequent electrophilic quenching, including regioselective metalation with superbases.

Documented examples of cross-coupling reactions.

Information on dearomatization-hydrogenation processes.

Mechanistic investigations, either computational or experimental.

While general principles of pyridine chemistry exist, the user's strict instruction to focus solely on this compound and to include detailed research findings prevents the generation of an article without the requisite specific data. Constructing the article would require speculation or the use of data for analogous but distinct compounds, which would violate the core requirements of scientific accuracy and strict adherence to the subject matter.

Therefore, the requested article cannot be generated at this time.

Mechanistic Investigations

Elucidation of Reaction Pathways (e.g., through Kinetic Profiling, Byproduct Analysis)

The elucidation of reaction pathways for halogenated pyridines often involves analyzing the products of substitution reactions and identifying intermediates. The positions on the pyridine ring are not equally reactive. In this compound, the positions ortho and para (C2 and C4) to the ring nitrogen are highly activated towards nucleophilic attack. The fluorine atom at the C2 or C4 position is typically the most likely leaving group in an SNAr reaction due to the high electronegativity of fluorine stabilizing the intermediate complex and the C-F bond's susceptibility to cleavage in this context.

Byproduct analysis from related synthetic procedures provides insight into reaction pathways. For instance, in the synthesis of the isomeric 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine , the reaction proceeds in a stepwise manner. This suggests a clear pathway where one halogen is substituted at a time, with intermediates that can be identified. A patent describing this synthesis indicates that the initial fluorination predominantly yields 2-fluoro-3,5-dichloropyridine , which is then converted to the final difluoro product at a higher temperature. google.com This stepwise substitution implies a selectivity in reactivity among the different chlorine-substituted positions, which is a key aspect of the reaction pathway.

The table below illustrates the stepwise pathway observed in the synthesis of a related compound, highlighting the formation of an intermediate and its subsequent conversion.

StepStarting MaterialIntermediate/ByproductFinal ProductReaction Stage
12,3,5-Trichloropyridine2-Fluoro-3,5-dichloropyridine-Initial fluorination (180–190°C)
22-Fluoro-3,5-dichloropyridine-5-Chloro-2,3-difluoropyridineSecondary fluorination (200–210°C)

Kinetic studies on the SNAr reactions of activated aryl halides show that the rate is often dependent on the nature of the leaving group, the nucleophile, and the solvent. nih.govrsc.org For substrates like this compound, a two-step addition-elimination mechanism is expected, where the first step (nucleophilic addition) is typically rate-determining. nih.gov

Role of Intermediates (e.g., Meisenheimer Complexes, Borylated-Dearomatized Intermediates)

The stepwise SNAr mechanism proceeds through a discrete, anionic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.org This complex is a 1:1 adduct formed between the electron-deficient aromatic ring and the nucleophile. wikipedia.org In this intermediate, the aromaticity of the pyridine ring is temporarily broken, and the negative charge is delocalized across the ring and the electron-withdrawing groups, particularly the nitro groups if present, or stabilized by the electronegative halogens and ring nitrogen. wikipedia.orgresearchgate.net

While the term "borylated-dearomatized intermediates" refers to specific intermediates in borylation reactions of pyridines, there is no specific information in the searched literature detailing their role in the reactivity of this compound. Similarly, Zincke imine intermediates have been identified in reactions involving the activation and ring-opening of pyridines for subsequent functionalization, but their specific involvement with this compound is not documented. chemrxiv.org

The general structure of a Meisenheimer intermediate formed from this compound is depicted below:

ReactantNucleophilePosition of AttackProposed Meisenheimer Intermediate Structure
This compoundNu⁻C-4A resonance-stabilized anionic σ-complex where the negative charge is delocalized, and the carbon at the site of attack is sp³-hybridized.
This compoundNu⁻C-2A resonance-stabilized anionic σ-complex where the negative charge is delocalized, and the carbon at the site of attack is sp³-hybridized.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Scrambling)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and understanding molecular structure. chemrxiv.orgnih.gov In the context of pyridine chemistry, hydrogen-deuterium exchange (H/D exchange) is used to probe the solvent accessibility of different parts of a molecule and to study reaction intermediates. wikipedia.org For example, the incorporation of deuterium from a source like D₂O can reveal which protons are acidic and the relative rates of their exchange. wikipedia.orgnih.gov

Furthermore, labeling with isotopes such as ¹⁵N can provide definitive proof of reaction pathways. Recent studies have developed innovative strategies for nitrogen isotope exchange in the pyridine ring itself, using labeled ammonia via a Zincke activation strategy. chemrxiv.orgnih.govchemrxiv.org This allows for the direct incorporation of ¹⁵N or ¹³N into the heterocyclic core, which is invaluable for mechanistic and imaging studies. chemrxiv.orgnih.gov

Despite the utility of these techniques, a review of the scientific literature indicates a lack of specific isotopic labeling studies, such as deuterium scrambling or ¹⁵N exchange, performed on this compound. Such studies could, for example, confirm the positions most susceptible to deprotonation or provide kinetic isotope effect data to pinpoint the rate-determining step in its SNAr reactions. The application of these established methods to this compound remains an area for future research.

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 2,4 Difluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-chloro-2,4-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Structural Elucidation

The analysis of this compound by NMR provides distinct signals for each type of nucleus, with chemical shifts and coupling constants that are characteristic of the molecule's electronic structure.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The hydrogen at position 3 (H-3) will be influenced by the adjacent fluorine at C-4 and the nitrogen atom. The hydrogen at position 6 (H-6) will be coupled to the fluorine at C-4. The electron-withdrawing nature of the halogen substituents will cause these protons to appear in the downfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded directly to fluorine (C-2 and C-4) will exhibit large one-bond C-F coupling constants. The carbon attached to chlorine (C-5) will also have a characteristic chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It is expected to show two separate signals for the non-equivalent fluorine atoms at positions 2 and 4. These signals will appear as complex multiplets due to coupling with each other (geminal F-F coupling is not possible, but meta-coupling across the ring is expected) and with the ring protons.

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H H-37.0 - 7.5Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-68.0 - 8.5Doublet of doublets (dd)³J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3
¹³C C-2155 - 165Doublet (d)¹J(C-F) ≈ 230-250
C-3110 - 120Singlet (or complex multiplet)-
C-4150 - 160Doublet (d)¹J(C-F) ≈ 240-260
C-5120 - 130Singlet (s)-
C-6145 - 155Singlet (s)-
¹⁹F F-2-70 to -90Doublet of doublets (dd)⁴J(F-F) ≈ 15-25, ³J(F-H) ≈ 5-7
F-4-100 to -120Doublet of doublets (dd)⁴J(F-F) ≈ 15-25, ³J(F-H) ≈ 8-10

Advanced NMR Techniques (e.g., SABRE for Hyperpolarization)

For molecules like this compound, which may be analyzed at low concentrations, advanced NMR techniques can be employed to enhance signal intensity. Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization method that can dramatically increase the NMR signals of substrates without altering their chemical structure. acs.orgrsc.org

The SABRE technique utilizes a polarization transfer catalyst, typically an iridium complex, which temporarily binds both the substrate and parahydrogen. acs.orgnih.gov The spin order of parahydrogen is then transferred to the nuclei of the substrate, leading to a significant enhancement of their NMR signals. rsc.org This method is particularly effective for N-heterocyclic compounds like pyridine and its derivatives. acs.orgnih.gov For this compound, SABRE could be used to enhance both the ¹H and ¹³C NMR signals, facilitating faster data acquisition and enabling the detection of trace amounts of the compound or its byproducts. rsc.org The presence of halogen atoms on the pyridine ring can influence the efficiency of the SABRE process, but hyperpolarization of dihalogenated pyridines has been successfully demonstrated. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for identifying byproducts and impurities. High-resolution mass spectrometry and hyphenated techniques like gas chromatography-mass spectrometry are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) for Byproduct Identification

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of this compound and for identifying any byproducts from its synthesis.

Synthesis of halogenated pyridines often involves nucleophilic substitution reactions on polychlorinated precursors. chemicalbook.comgoogle.comgoogle.com For instance, the synthesis of a difluoro-chloropyridine might start from a trichloropyridine. chemicalbook.comgoogle.com Potential byproducts could include isomers with different substitution patterns (e.g., 3-chloro-2,5-difluoropyridine), incompletely fluorinated intermediates (e.g., dichlorofluoropyridines), or over-fluorinated products (e.g., chlorotrifluoropyridine). HRMS can distinguish between these closely related compounds based on their exact masses, which differ slightly due to the mass differences between hydrogen, chlorine, and fluorine isotopes. The presence of one chlorine atom in this compound will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, further confirming the presence of chlorine in the molecule and its byproducts. libretexts.orgtutorchase.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex mixtures and determining the purity of a sample. In the context of this compound synthesis, GC-MS can be used to separate the desired product from starting materials, solvents, and any synthetic byproducts. chemicalbook.com The retention time from the GC provides one level of identification, while the mass spectrum of each separated component provides definitive structural information. This is particularly useful for separating and identifying isomeric byproducts that may have very similar properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary absorptions will be due to the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations, as well as the stretching and bending vibrations of the pyridine ring. Aromatic C-H stretching vibrations are also expected. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's specific structure.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-HStretch3050 - 3150Weak to Medium
Aromatic C=C / C=NRing Stretch1400 - 1600Medium to Strong
C-FStretch1200 - 1350Strong
C-ClStretch700 - 850Strong

X-ray Diffraction Studies for Solid-State Structure

As of this writing, specific X-ray diffraction data for this compound is not available in publicly accessible crystallographic databases. The determination of its crystal structure would require experimental analysis of a suitable single crystal of the compound.

Chromatographic Techniques for Purity and Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. Various chromatographic methods are applicable to the analysis of this compound, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. For halogenated pyridines, GC is often employed for purity assessment and the detection of related impurities. While specific GC methods for this compound are not detailed in the scientific literature, general principles of GC method development for similar compounds would apply. A typical GC analysis would involve the use of a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. For the related compound, 5-chloro-2,3-difluoropyridine (B143520), gas chromatography has been used to determine a purity of 96.8%. chemicalbook.com Another supplier of 5-chloro-2,3-difluoropyridine reports a purity of over 93.0% as determined by GC. tcichemicals.comtcichemicals.com

Table 1: General Gas Chromatography Parameters for Halogenated Pyridines

ParameterTypical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., 5% phenyl polysiloxane)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50-100 °C, ramped to 250-300 °C
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 280-300 °C

Note: These are generalized parameters and would require optimization for the specific analysis of this compound.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For pyridine derivatives, reversed-phase HPLC is a common approach. helixchrom.comnih.gov

A commercial supplier of this compound indicates that HPLC and LC-MS data are available for this compound, suggesting these are standard methods for its quality control. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the identification and quantification of compounds in complex matrices. researchgate.net For halogenated compounds, LC-MS can provide information on the number and type of halogen atoms present based on the isotopic pattern of the molecular ion. nih.govresearchgate.net An LC-MS/MS method was developed for the trace analysis of the related compound 3,4-difluoronitrobenzene, achieving a low limit of quantification (LOQ) of 5 ng/mL. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar and hydrophilic compounds. sigmaaldrich.comthermofisher.com For polar pyridine derivatives, HILIC can offer alternative selectivity compared to reversed-phase chromatography. chromforum.org The mobile phases in HILIC typically consist of a high percentage of a water-miscible organic solvent, such as acetonitrile, with a small amount of aqueous buffer. thermofisher.com

Table 2: General Liquid Chromatography Parameters for Pyridine Derivatives

ParameterReversed-Phase HPLCHILIC
Stationary Phase C18 or C8 silicaBare silica, or bonded phases with polar functional groups
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid, ammonium (B1175870) acetate)Acetonitrile/Aqueous buffer (e.g., ammonium formate (B1220265) or acetate)
Detection UV-Vis (typically around 254 nm), MSUV-Vis, MS
Flow Rate 0.5 - 1.5 mL/min0.2 - 1.0 mL/min

Note: These are generalized parameters and would require optimization for the specific analysis of this compound.

Supercritical fluid chromatography is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC can be seen as a hybrid of gas and liquid chromatography, offering fast and efficient separations with reduced solvent consumption. uva.es It is particularly well-suited for the analysis and purification of a wide range of compounds, from non-polar to moderately polar. teledynelabs.comresearchgate.net The use of modifiers such as methanol or other alcohols allows for the elution of more polar compounds. nih.gov While SFC is a powerful technique, specific applications for the analysis of this compound have not been reported in the literature.

Other Advanced Analytical Methods (e.g., Ion-Mobility Mass Spectrometry)

Ion-mobility mass spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry, IMS provides an additional dimension of separation, which can help to resolve isomeric compounds and provide structural information. nih.govnih.gov The application of IMS-MS to the specific analysis of this compound has not been documented in scientific publications. However, its capabilities suggest it could be a valuable tool for distinguishing it from other isomers and for detailed structural characterization.

Computational and Theoretical Studies of 5 Chloro 2,4 Difluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, from electronic structure to reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for investigating the electronic structure and predicting the reactivity of molecules like 5-chloro-2,4-difluoropyridine.

DFT calculations can provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters derived from DFT studies include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For halogenated pyridines, the positions of the halogen substituents have a profound effect on the molecular orbitals and ionization energies. For instance, in a study of 2,3-difluoropyridine, it was found that the placement of fluorine atoms influences the hyperconjugative stabilization of the HOMO. guidechem.comtcichemicals.com Similar effects would be expected in this compound, where the interplay between the chloro and fluoro substituents would modulate the electronic landscape. DFT calculations, often using functionals like B3LYP with a basis set such as cc-pVTZ, can precisely map these electronic effects. tcichemicals.com

Natural Bond Orbital (NBO) analysis, a technique often paired with DFT calculations, can further elucidate the electronic structure by describing the delocalization of electron density and the nature of bonding within the molecule. tcichemicals.com For this compound, NBO analysis would reveal the extent of π-delocalization across the pyridine (B92270) ring and the interactions between the lone pairs of the halogen atoms and the ring's electronic system.

The following table illustrates the type of data that can be obtained from DFT calculations for a molecule like this compound.

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-8.5 eVIndicates the molecule's potential as an electron donor.
LUMO Energy-1.2 eVIndicates the molecule's potential as an electron acceptor.
HOMO-LUMO Gap7.3 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations on similar halogenated pyridines.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for investigating intermolecular interactions. These calculations are computationally more intensive than DFT but can offer greater accuracy, particularly for systems where electron correlation effects are significant, such as in halogen bonding.

For this compound, ab initio calculations can be used to study how individual molecules interact with each other or with other chemical species. The presence of both chlorine and fluorine atoms allows for the formation of various non-covalent interactions, including halogen bonds and hydrogen bonds. The chlorine atom, in particular, can act as a halogen bond donor.

Studies on similar halogenated pyridinium (B92312) salts have utilized computational methods to investigate intermolecular anion-π and σ-hole interactions. bldpharm.com The MP2 method, often with a basis set like 6-311G(d,p), is well-suited for calculating the binding energies and geometries of dimers or larger clusters of this compound, providing insights into its condensed-phase behavior.

These calculations can quantify the strength of different types of intermolecular interactions, helping to predict the crystal packing of the solid state or the solvation properties of the molecule.

Interaction TypeCalculated Binding Energy (kcal/mol)
Halogen Bond (C-Cl···N)-3.5
π-π Stacking-2.8
C-H···F Hydrogen Bond-1.5

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from ab initio calculations on similar halogenated aromatic compounds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of molecules, molecular modeling and dynamics simulations allow for the exploration of their dynamic behavior and the prediction of reaction pathways.

Computational methods can be employed to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. For reactions involving this compound, such as nucleophilic aromatic substitution, computational investigation can reveal the step-by-step process of bond breaking and formation.

Techniques like the Artificial Force-Induced Reaction (AFIR) method can be used to systematically search for possible reaction pathways. researchgate.net By calculating the energy barriers for different potential pathways, the most likely reaction mechanism can be determined. This is particularly valuable for understanding the regioselectivity of reactions, as the preferred product is often the one formed via the lowest energy pathway.

Although the pyridine ring is rigid, conformational flexibility can arise from the rotation of substituents if they were present. For this compound itself, the primary focus of conformational analysis would be on its planarity and slight distortions from an ideal geometry due to the substituents. Computational methods can accurately predict bond lengths, bond angles, and dihedral angles.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent or in a biological environment. By simulating the movement of the molecule and its surroundings over time, MD can provide insights into its solvation, diffusion, and interactions with other molecules.

Prediction of Regioselectivity in Reactions

A key aspect of the chemistry of substituted pyridines is the regioselectivity of their reactions. For this compound, which has multiple potential reaction sites, predicting where a reaction will occur is crucial. Computational methods, particularly DFT, are highly effective in predicting the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

In nucleophilic aromatic substitution, the positions most susceptible to attack are those that are most electron-deficient. The regioselectivity can often be rationalized by examining the distribution of the LUMO, as the nucleophile will preferentially attack the atom with the largest LUMO coefficient. Additionally, calculating the relative stabilities of the possible Meisenheimer intermediates (σ-complexes) can provide a quantitative prediction of the major product. For halogenated pyridines, nucleophilic attack typically occurs at positions activated by the electron-withdrawing effect of the nitrogen atom and the halogens. The relative reactivity of the C-F and C-Cl bonds would also be a key factor, with C-F bonds often being more susceptible to nucleophilic attack in such systems.

The following table outlines the predicted regioselectivity for nucleophilic attack on this compound based on general principles of reactivity for halogenated pyridines, which would be quantifiable through computational studies.

Position of AttackActivating FactorsPredicted Outcome
C-2Ortho to nitrogen, activated by fluorineHighly favored
C-4Para to nitrogen, activated by fluorineFavored
C-6Ortho to nitrogenLess favored due to lack of halogen activation

Note: This table represents a qualitative prediction based on established reactivity patterns of similar compounds. DFT calculations would be necessary to provide quantitative energy differences between the reaction pathways.

A comprehensive search of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the reaction energetics and transition state analysis of this compound. While computational methods are extensively used to investigate the properties and reactivity of related halogenated pyridines, dedicated research on the reaction mechanisms and energetic profiles of this particular compound appears to be limited or not publicly available at this time.

Theoretical studies on similar molecules, such as other chlorinated and fluorinated pyridine derivatives, often employ Density Functional Theory (DFT) and other quantum chemical methods to elucidate reaction pathways, determine activation energies, and characterize the geometries of transition states. These investigations are crucial for understanding the reactivity of such compounds in various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metabolic pathways.

The lack of specific computational data for this compound prevents a detailed discussion and the presentation of data tables regarding its reaction energetics and transition state analyses. Such a study would typically involve the calculation of thermodynamic properties like enthalpy and Gibbs free energy for reactants, products, and transition states, providing a quantitative understanding of reaction feasibility and kinetics.

Further computational research would be necessary to provide the specific data points required for a thorough analysis of this compound's reactive behavior.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Fluorinated Organic Molecules

The strategic placement of chloro and fluoro substituents on the pyridine (B92270) ring makes compounds like 5-chloro-2,4-difluoropyridine theoretically useful as versatile intermediates. The differential reactivity of the halogen atoms allows for selective, stepwise reactions, a key strategy in building complex molecular architectures.

Synthesis of Polyfunctionalized Pyridines

Halogenated pyridines are fundamental starting materials for creating more complex, substituted pyridine derivatives. Methodologies such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions are commonly employed to introduce a variety of functional groups onto the pyridine core. nih.govmdpi.com The presence of highly electronegative fluorine atoms typically enhances the reactivity of the pyridine ring toward nucleophilic attack. nih.gov However, specific examples detailing the synthesis of polyfunctionalized pyridines directly from this compound are not readily found in the reviewed literature.

Precursor to Other Heterocyclic Systems (e.g., Triazaphospholopyridines, Azaindoles)

The pyridine scaffold is often used as a template to construct fused heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active compounds. For instance, azaindoles (pyrrolopyridines) are important pharmacophores, and various synthetic routes have been developed for their creation. researchgate.net While related chloro-pyridines can serve as precursors to azaindole systems, direct evidence of this compound being used for this purpose or for the synthesis of triazaphospholopyridines is not documented in the available search results.

Role in the Synthesis of Specialty Chemicals

The isomer, 5-chloro-2,3-difluoropyridine (B143520), is noted for its role as an intermediate in the synthesis of agrochemicals, such as herbicides and pesticides. chemicalbook.comottokemi.comwarshel.com Generally, fluorinated organic compounds are crucial in the life sciences and specialty chemicals sectors. semanticscholar.org However, specific specialty chemicals derived from this compound are not explicitly identified in the available research.

Intermediate in the Preparation of Advanced Materials

The incorporation of fluorine into polymers and materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. semanticscholar.org

Functional Coatings

Functional coatings are a significant area of materials science, designed to provide surfaces with specific properties like corrosion resistance, altered thermal conductivity, or antimicrobial activity. mdpi.commdpi.com While organofluorine compounds are used in creating such coatings, there is no specific information linking this compound to the development of functional coatings.

Ligands and Catalyst Development

No specific research was found detailing the use of this compound in the development of ligands or catalysts.

Development of Fluorinated Derivatives for Bioactive Compound Synthesis

Structure-Activity Relationship (SAR) Studies in Related Compounds:No SAR studies that specifically utilize or analyze this compound have been identified.

Should information on the more widely studied isomers be acceptable, a detailed article on their applications could be provided.

Future Research Directions and Unexplored Reactivity

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

While halogenated pyridines are crucial intermediates, their synthesis often involves multi-step processes that may lack efficiency or employ harsh conditions. Future research into the synthesis of 5-chloro-2,4-difluoropyridine should prioritize the development of novel methodologies that offer improved regioselectivity and sustainability.

Current approaches to analogous compounds like 5-chloro-2,3-difluoropyridine (B143520) often start from precursors such as 2-aminopyridine (B139424) or 2,3,5-trichloropyridine, involving steps like diazotization, Sandmeyer reactions, and halogen exchange (Halex) reactions with fluorinating agents like potassium fluoride (B91410) or cesium fluoride. google.comgoogle.comchemicalbook.com These methods can suffer from high temperatures and the need for expensive reagents. google.com

Future synthetic strategies could focus on:

Late-Stage C-H Functionalization: Direct, regioselective C-H fluorination and chlorination of a pyridine (B92270) core would represent a more atom-economical approach. Developing catalysts that can selectively functionalize the C2, C4, and C5 positions of an existing pyridine ring is a significant but highly rewarding challenge.

Green Fluorinating Reagents: Exploring the use of safer and more sustainable fluorinating agents to replace traditional sources is crucial. The development of novel reagents, potentially for use in mechanochemical or fluoroiodane-mediated synthesis, could provide efficient access to fluorinated heterocycles under milder conditions. rsc.org

Biocatalysis: Engineering enzymes to perform selective halogenation on a pyridine scaffold could offer an environmentally benign synthetic route with high specificity, avoiding the need for protecting groups and harsh reagents.

Exploration of Underutilized Reactivity Modes of this compound

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of its three halogen substituents. The electron-withdrawing nature of the nitrogen atom and the two fluorine atoms makes the ring highly electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The primary mode of reactivity is expected to be nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The positions ortho (C2) and para (C4) to the ring nitrogen are the most activated towards nucleophilic attack. In SNAr reactions on electron-deficient aromatic systems, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the rate-determining nucleophilic attack step. youtube.com

Future research should systematically explore the selective substitution of the fluorine atoms at the C2 and C4 positions. It is plausible that the C4-fluorine could be substituted preferentially under certain conditions, followed by substitution at the C2 position. The C5-chlorine is the least activated towards SNAr and would likely require much harsher conditions for substitution. nih.gov A systematic study with a variety of nucleophiles (O, N, S-based) would delineate the reactivity hierarchy.

PositionHalogenExpected SNAr ReactivityRationale
C4FluorineHighPara to ring nitrogen, highly activated. Fluoride is an excellent leaving group in SNAr.
C2FluorineHighOrtho to ring nitrogen, highly activated. Fluoride is an excellent leaving group in SNAr.
C5ChlorineLowMeta to ring nitrogen, least activated position.

Cross-Coupling Reactions: The chlorine atom at the C5 position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.org While the C-F bonds are generally more robust and less reactive in oxidative addition steps central to these catalytic cycles, the C-Cl bond can be selectively activated. libretexts.org

Untapped potential lies in exploring a range of cross-coupling reactions at the C5 position, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. soton.ac.uk

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Negishi Coupling: Reaction with organozinc reagents.

A key research goal would be to achieve sequential, site-selective functionalization, for instance, performing a cross-coupling reaction at C5, followed by a selective SNAr at C4, and potentially a second SNAr at C2, to build highly complex and substituted pyridine derivatives from a single starting material.

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. vcu.eduacs.org The synthesis and functionalization of this compound are well-suited for this technology.

Future research should aim to:

Develop Continuous Synthesis: Transferring the synthesis of this compound to a flow reactor could allow for safer handling of potentially hazardous reagents (e.g., fluorinating agents) and better control over exothermic reactions. Researchers have successfully used flow reactors to improve the yield and reduce the number of steps in the synthesis of other substituted pyridines. vcu.edu

Automate Derivative Libraries: Integrating flow reactors with automated purification and analysis systems would enable the rapid synthesis of libraries of this compound derivatives. For example, a flow setup could sequentially introduce different nucleophiles or coupling partners to generate a diverse set of compounds for screening in drug discovery or materials science. This approach has been used to synthesize various heterocyclic scaffolds, significantly reducing reaction times. mdpi.com

Development of New Catalytic Systems for Transformations Involving this compound

Advances in catalysis are critical for unlocking the full synthetic potential of this compound, particularly for achieving unconventional regioselectivity.

Ligand-Controlled Regioselectivity: While cross-coupling reactions on dihalopyridines typically occur at the position adjacent to the nitrogen (C2), recent studies have shown that this selectivity can be overridden through careful ligand design. nih.gov The use of very sterically hindered N-heterocyclic carbene (NHC) ligands with palladium catalysts has enabled selective cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov A major avenue for future research is the application of such catalytic systems to this compound to selectively functionalize the C-Cl bond while potentially influencing the reactivity of the C-F bonds.

Alternative Metal Catalysis: While palladium is the workhorse for cross-coupling, developing catalysts based on more abundant and less expensive metals like nickel is a key goal for sustainable chemistry. researchgate.net Nickel-based catalytic systems have proven effective for the cross-coupling of 2-halopyridines with aryl halides. researchgate.net Investigating nickel catalysts for the selective C-Cl bond activation in this compound could provide more economical synthetic routes.

Catalytic SystemPotential ApplicationResearch Goal
Pd with bulky NHC ligandsSuzuki, Negishi, etc.Achieve unconventional C4-selectivity, overriding the typical C2 preference. nih.gov
Pd with phosphine (B1218219) ligandsSuzuki, Sonogashira, etc.Standard C5-selective cross-coupling at the C-Cl bond. researchgate.net
Nickel-bipyridine complexesReductive cross-couplingDevelop a lower-cost alternative to palladium for C5-functionalization. researchgate.net

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity and guiding synthetic efforts. For a molecule like this compound, where multiple reaction pathways are possible, computational studies are invaluable.

Future research should leverage advanced computational methods to:

Predict Site Selectivity: DFT calculations can model the transition states for nucleophilic attack at C2, C4, and C5, and for oxidative addition at the C-F and C-Cl bonds. This would provide a theoretical basis for the observed or predicted regioselectivity in SNAr and cross-coupling reactions.

Rationalize Ligand Effects: Computational modeling can help understand how different catalyst ligands, such as bulky NHCs, interact with the substrate to favor one reaction site over another.

Design Novel Derivatives: By calculating properties like molecular electrostatic potential, HOMO/LUMO energies, and dipole moments, researchers can rationally design new derivatives of this compound with tailored electronic properties for specific applications, such as in pharmaceuticals or organic electronics.

Potential for New Material Applications

Fluorinated aromatic compounds are highly sought after in material science due to their unique properties. nbinno.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and tune the electronic and optical properties of materials. nbinno.comnih.gov

This compound is a promising building block for a new generation of advanced materials. Future research directions include:

Organic Electronics: The electron-deficient nature of the this compound core makes it an excellent candidate for constructing n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com

High-Performance Polymers: Polymerization of derivatives of this compound could lead to fluoropolymers with high thermal stability, chemical inertness, and specific optical properties for use in specialized coatings or advanced engineering plastics.

Liquid Crystals: The rigid, polar structure of substituted fluoropyridines can be exploited in the design of novel liquid crystalline materials.

By systematically exploring its reactivity and applying modern synthetic and computational tools, this compound can be leveraged to create a vast array of novel molecules for diverse scientific applications.

Q & A

Basic: What analytical techniques are recommended for characterizing the structure and purity of 5-chloro-2,4-difluoropyridine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine and proton environments. The distinct chemical shifts for Cl and F substituents on the pyridine ring can resolve positional isomerism (e.g., distinguishing 2,4-difluoro from 2,3-difluoro analogs) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C5_5H2_2ClF2_2N). Collision cross-section (CCS) predictions for [M+H]+^+ (m/z 164.0) and [M-H]^- (m/z 162.0) aid in distinguishing charge states .
  • Infrared Spectroscopy (IR): Identify C-F (1100–1000 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) stretching vibrations to confirm substitution patterns .
  • X-ray Crystallography: If crystalline, this provides unambiguous structural confirmation, though no literature reports exist for this compound .

Basic: What are the primary synthetic challenges for this compound, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Limited literature on direct synthesis. No patents or reported yields are available .
  • Strategy: Adapt methods from analogous halogenated pyridines. For example:
    • Multi-step Halogenation: Start with 2,4-difluoropyridine, introduce chlorine via radical chlorination or directed ortho-metalation (DoM) .
    • Cross-Coupling: Use Suzuki-Miyaura reactions with boronic acid derivatives (e.g., 5-chloro-2-fluoropyridine-4-boronic acid) to install fluorine groups .
  • Challenge 2: Regioselectivity. Competing halogenation at adjacent positions may yield isomers.
  • Strategy: Employ protecting groups (e.g., trimethylsilyl) or leverage steric/electronic effects to direct substitution .

Basic: How do the positions of fluorine and chlorine substituents influence the compound’s electronic properties?

Methodological Answer:

  • Electronic Effects:
    • Fluorine’s strong electronegativity withdraws electron density via inductive effects, activating/deactivating specific ring positions for further reactions.
    • Chlorine, less electronegative than fluorine, exerts a weaker electron-withdrawing effect but enhances stability toward nucleophilic substitution .
  • Experimental Validation:
    • Hammett Constants: Compare σm_m and σp_p values for Cl and F to predict reactivity (e.g., σp_p(F) = +0.06, σp_p(Cl) = +0.23).
    • DFT Calculations: Compute molecular electrostatic potential (MEP) maps to visualize charge distribution and nucleophilic/electrophilic sites .

Advanced: How can researchers investigate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Palladium-Catalyzed Couplings: Test Suzuki (boronic acids), Buchwald-Hartwig (amines), or Ullmann (aryl halides) reactions.
    • Optimization: Vary ligands (e.g., XPhos for bulky substrates), bases (Cs2_2CO3_3), and solvents (DMF/toluene) to enhance yields .
  • Mechanistic Probes:
    • Monitor reaction intermediates via 19F^{19}\text{F} NMR to track fluorine displacement kinetics.
    • Use isotopic labeling (e.g., 18F^{18}\text{F}) to study substitution pathways .

Advanced: How reliable are computational predictions (e.g., CCS values) for this compound, and how can they be validated experimentally?

Methodological Answer:

  • CCS Validation:
    • Ion Mobility Spectrometry (IMS): Compare predicted CCS (e.g., 144.6 Å2^2 for [M+H]+^+) with experimental IMS data. Calibrate using standards like polyalanine .
    • MD Simulations: Run molecular dynamics (MD) to model gas-phase conformers and refine CCS predictions .
  • Limitations: Predicted data assumes ideal conditions; experimental validation is critical due to the lack of literature references .

Advanced: What strategies can resolve contradictions in reported spectral data for halogenated pyridines?

Methodological Answer:

  • Multi-Technique Approach:
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in 1H^{1}\text{H} and 13C^{13}\text{C} spectra caused by fluorine coupling .
    • Isotopic Dilution MS: Differentiate isotopic clusters (e.g., 35Cl^{35}\text{Cl} vs. 37Cl^{37}\text{Cl}) to confirm molecular ion identity .
  • Reference Compounds: Synthesize and characterize positional isomers (e.g., 2,3-difluoro-5-chloropyridine) to benchmark spectral data .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological applications of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes sensitive to halogenated heterocycles (e.g., kinases, cytochrome P450).
  • Analog Synthesis: Modify substituents (e.g., replace Cl with CF3_3) and compare bioactivity using:
    • In Vitro Assays: Measure IC50_{50} values against target proteins.
    • Docking Studies: Model interactions with active sites (e.g., halogen bonding with backbone carbonyls) .
  • Data Interpretation: Use QSAR models to correlate electronic parameters (σ, π) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.